2-Chloro-4-(dimethylamino)benzoic acid
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Overview
Description
2-Chloro-4-(dimethylamino)benzoic acid is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dimethylamino)benzoic acid typically involves the chlorination of 4-dimethylaminobenzoic acid. One common method is the direct chlorination using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-dimethylaminobenzoic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial methods may employ alternative chlorinating agents and solvents to optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom and dimethylamino group on the benzene ring make it susceptible to electrophilic substitution reactions. For example, nitration and sulfonation can introduce nitro and sulfonic acid groups, respectively.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines or alcohols.
Common Reagents and Conditions
Electrophilic Substitution: Concentrated nitric acid and sulfuric acid for nitration; fuming sulfuric acid for sulfonation.
Nucleophilic Substitution: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nitration: 2-Chloro-4-dimethylamino-3-nitrobenzoic acid.
Sulfonation: 2-Chloro-4-dimethylamino-3-sulfonic acid.
Nucleophilic Substitution: 2-Amino-4-dimethylamino-benzoic acid.
Oxidation: 2-Chloro-4-dimethylamino-benzoquinone.
Reduction: 2-Chloro-4-dimethylamino-benzyl alcohol.
Scientific Research Applications
2-Chloro-4-(dimethylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block for complex molecular structures.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(dimethylamino)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The presence of the chlorine atom and dimethylamino group can influence its binding affinity and specificity towards these targets. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or interfere with DNA replication by intercalating between base pairs.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminobenzoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-4-aminobenzoic acid: Contains an amino group instead of a dimethylamino group, affecting its solubility and reactivity.
2-Chloro-4-methylaminobenzoic acid: Has a methylamino group, which alters its steric and electronic properties compared to the dimethylamino group.
Uniqueness
2-Chloro-4-(dimethylamino)benzoic acid is unique due to the combination of the chlorine atom and dimethylamino group on the benzene ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-4-(dimethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUUBBRIAMRINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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